6,10-Dimethylundec-10-en-2-one

structural isomer differentiation terminal alkene reactivity positional isomer

6,10-Dimethylundec-10-en-2-one (CAS 85136-38-5, molecular formula C₁₃H₂₄O, molecular weight 196.33 g/mol) is an acyclic monoterpenoid ketone belonging to the dimethylundecenone structural isomer series. It is characterized by a single carbon-carbon double bond at the terminal C10–C11 position, distinguishing it from the more prevalent internal-alkene isomer 6,10-dimethylundec-9-en-2-one (CAS 4433-36-7).

Molecular Formula C13H24O
Molecular Weight 196.33 g/mol
CAS No. 85136-38-5
Cat. No. B12663398
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6,10-Dimethylundec-10-en-2-one
CAS85136-38-5
Molecular FormulaC13H24O
Molecular Weight196.33 g/mol
Structural Identifiers
SMILESCC(CCCC(=C)C)CCCC(=O)C
InChIInChI=1S/C13H24O/c1-11(2)7-5-8-12(3)9-6-10-13(4)14/h12H,1,5-10H2,2-4H3
InChIKeyCGOWGZULHZMBBC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6,10-Dimethylundec-10-en-2-one (CAS 85136-38-5): Structural Identity, Physicochemical Profile, and Procurement Context


6,10-Dimethylundec-10-en-2-one (CAS 85136-38-5, molecular formula C₁₃H₂₄O, molecular weight 196.33 g/mol) is an acyclic monoterpenoid ketone belonging to the dimethylundecenone structural isomer series . It is characterized by a single carbon-carbon double bond at the terminal C10–C11 position, distinguishing it from the more prevalent internal-alkene isomer 6,10-dimethylundec-9-en-2-one (CAS 4433-36-7) [1]. The compound is also known under the synonym Tetrahydropseudojonon and is classified within the food additives group under EC Number 285-762-4 [2]. Computed physicochemical properties include a boiling point of 284.9 °C at 760 mmHg, density of 0.833 g/cm³, refractive index of 1.438, LogP of 4.128, and polar surface area of 17.07 Ų . The compound is listed as a food additive and is offered by multiple international chemical suppliers for industrial fragrance, flavor, and organic synthesis applications [2].

Why 6,10-Dimethylundec-10-en-2-one Cannot Be Generic-Substituted: The Structural Isomer Imperative


The dimethylundecenone series comprises multiple positional isomers differentiated solely by the location of the carbon-carbon double bond along the C₁₃ backbone. Each isomer carries a unique CAS registry number and EINECS identifier, reflecting distinct chemical identities under regulatory frameworks . The target compound (CAS 85136-38-5) bears the double bond at the terminal C10–C11 position, whereas the commercially dominant homolog, 6,10-dimethylundec-9-en-2-one (CAS 4433-36-7, synonym: tetrahydropseudoionone, citronellylacetone), places the unsaturation at the internal C9–C10 position [1][2]. This single-bond shift produces measurable differences in computed density (0.833 vs. 0.865–0.875 g/mL), refractive index (1.438 vs. 1.454–1.460), and boiling point (284.9 °C vs. 287.0 °C at 760 mmHg) [1]. Furthermore, the terminal alkene exhibits distinct reactivity in hydrogenation, oxidation, and electrophilic addition chemistries relative to its internal-alkene counterparts, making isomerically pure sourcing essential for reproducible synthetic outcomes, analytical method validation, and regulatory compliance in fragrance and flavor applications .

6,10-Dimethylundec-10-en-2-one (CAS 85136-38-5): Quantitative Differentiation Evidence Against Closest Analogs


Double Bond Positional Isomerism: Terminal C10–C11 Alkene vs. Internal C9–C10 Alkene

The defining structural feature of 6,10-dimethylundec-10-en-2-one (CAS 85136-38-5) is a terminal double bond at the C10–C11 position (SMILES: C(C(=O)C)CCC(CCCC(=C)C)C; InChIKey: CGOWGZULHZMBBC-UHFFFAOYSA-N), as confirmed by computed structural descriptors . In contrast, the predominant commercial isomer 6,10-dimethylundec-9-en-2-one (CAS 4433-36-7) features an internal trisubstituted double bond at C9–C10 (SMILES: CC(CCCC(=O)C)CCC=C(C)C; InChIKey: LGVYUZVANMHKHV-UHFFFAOYSA-N) [1]. The terminal alkene (monosubstituted) vs. internal alkene (trisubstituted) distinction carries significant consequences for chemical reactivity: terminal alkenes generally exhibit higher hydrogenation rates, distinct regioselectivity in electrophilic addition, and different oxidative cleavage products compared to internal alkenes. A synthesis patent (WO2018108606A1) for the related saturated analog 6,10-dimethylundecan-2-one explicitly requires selective hydrogenation of specific double bond isomers, underscoring the industrial relevance of isomer identity [2].

structural isomer differentiation terminal alkene reactivity positional isomer dimethylundecenone series

Physicochemical Divergence: Density and Refractive Index Differentiate Terminal from Internal Alkene Isomers

Computed and experimentally reported physicochemical properties reveal measurable divergence between the terminal-alkene target compound and the internal-alkene comparator. The target compound (CAS 85136-38-5) exhibits a computed density of 0.833–0.834 g/cm³ and refractive index of 1.438 . In contrast, the C9–C10 internal isomer (CAS 4433-36-7) is reported with a density of 0.865–0.875 g/mL at 25 °C (lit.) and refractive index of 1.454–1.460 . The density difference of approximately 0.04 g/cm³ (4–5% relative difference) and the refractive index difference of approximately 0.02 units are analytically significant and can serve as rapid identity verification metrics during incoming quality control. The computed boiling points are closer (284.9 °C vs. 287.0 °C), but the density and refractive index provide more discriminatory power for isomer identification. These differences arise from the distinct molecular packing and polarizability associated with terminal versus internal alkene geometry.

density differentiation refractive index physicochemical property isomer quality control analytical specification

Regulatory Identity Distinction: Separate EINECS Numbers Mandate Independent Regulatory Filings

Under the European regulatory framework, 6,10-dimethylundec-10-en-2-one (CAS 85136-38-5) is assigned EINECS number 285-762-4 [1], while the C9–C10 internal isomer 6,10-dimethylundec-9-en-2-one (CAS 4433-36-7) carries EINECS number 224-634-4 [2]. These distinct EINECS identifiers confirm that the two isomers are treated as separate chemical substances for REACH registration, classification and labeling, and food contact material assessments. The comparator isomer (CAS 4433-36-7, EINECS 224-634-4) has an established REACH pre-registration and is evaluated by JECFA (JECFA Flavor Number 1121) and FEMA (FEMA No. 3059) as a flavoring substance with a threshold of concern of 540 μg/person/day and Cramer Class II classification [3][4]. A comprehensive RIFM safety assessment covering 7 human health endpoints plus environmental endpoints has been completed for the comparator (under CAS 1322-58-3 and 4433-36-7), with all endpoints cleared using target data, read-across, or TTC [5]. Critically, CAS 85136-38-5 is not explicitly covered by the RIFM assessment or the JECFA/FEMA evaluations that apply to the 4433-36-7 isomer, meaning that users of the terminal-alkene isomer bear independent responsibility for safety and regulatory documentation.

EINECS registration regulatory compliance REACH food additive flavor ingredient regulatory identity

Computed LogP and Polar Surface Area: Implications for Formulation Partitioning and Sensory Release

The target compound (CAS 85136-38-5) has a computed LogP of 4.12820 and a polar surface area (PSA) of 17.07 Ų, as reported in the Molbase database . The comparator isomer 6,10-dimethylundec-9-en-2-one (CAS 4433-36-7) has a computed XLogP3-AA of 4.10 and identical PSA of 17.07 Ų [1]. While the PSA values are identical (consistent with the same elemental composition and functional groups), the LogP difference of approximately 0.03 units suggests marginally different lipophilicity arising from the distinct spatial arrangement of the hydrophobic alkene moiety. Although this LogP difference is small in absolute terms, it may translate into subtle differences in octanol-water partitioning behavior, which is relevant for fragrance release kinetics, flavor delivery systems, and emulsion stability in formulated consumer products. The RIFM safety assessment for the comparator isomer reports a Log KOW of 4.44 (EPI Suite) and water solubility of 7.324 mg/L [2], establishing a class-level baseline for the dimethylundecenone series, though isomer-specific experimental LogP and solubility data for CAS 85136-38-5 are not available in the public domain.

LogP polar surface area formulation partitioning fragrance release flavor delivery

Procurement Scarcity and Isomer-Specific Sourcing: Supplier Availability Gap vs. Dominant Isomer

Marketplace intelligence reveals a pronounced availability asymmetry between the two dimethylundecenone isomers. The target compound (CAS 85136-38-5) is listed by a limited number of suppliers; ChemBlink's product page explicitly notes '暂时没有厂家供应该产品' (no manufacturer currently supplying this product) , while Molbase lists only 3 total suppliers with zero price-available offerings as of the latest database update . PINPOOLS aggregates 22–33 supplier entries for this CAS number across different regional marketplaces, though actual stock availability requires direct supplier verification [1]. In contrast, the comparator isomer (CAS 4433-36-7) is widely available through major international chemical suppliers, benefits from established FEMA GRAS and JECFA evaluations, and has documented use levels in food categories [2]. This scarcity profile means that sourcing the terminal-alkene isomer typically requires engaging with specialty chemical suppliers, accepting longer lead times, and potentially paying a premium for isomer-specific synthesis or purification. The availability gap also implies that researchers and formulators who require isomerically pure 6,10-dimethylundec-10-en-2-one must exercise rigorous incoming identity verification, as some suppliers may list the more common C9–C10 isomer under the broader synonym 'tetrahydropseudoionone' without explicit isomer specification.

supplier availability isomer purity sourcing specialty chemical procurement dimethylundecenone market

6,10-Dimethylundec-10-en-2-one (CAS 85136-38-5): Evidence-Backed Application Scenarios for Research and Industrial Procurement


Isomer-Specific Synthetic Intermediate for Vitamin E (α-Tocopherol) and Isophytol Production Pathways

The terminal alkene geometry of 6,10-dimethylundec-10-en-2-one positions it as a candidate intermediate in synthetic routes toward 6,10-dimethylundecan-2-one, a key building block for isophytol and α-tocopherol (vitamin E) acetate manufacture. Patent WO2018108606A1 describes processes requiring selective hydrogenation of specific double bond isomers of nerylacetone-derived intermediates, where the position and substitution pattern of the alkene directly influence catalyst selection (Pd, Pt, Rh, Ir, Ni) and reaction selectivity [1]. The target compound's terminal monosubstituted alkene offers distinct hydrogenation kinetics compared to the trisubstituted internal alkene of the C9–C10 isomer, potentially enabling milder reaction conditions or alternative catalyst systems. Researchers developing novel vitamin E synthetic pathways should consider this isomer when optimizing step efficiency, regioselectivity, and by-product profiles. This application stems directly from the structural isomer differentiation and synthetic route specificity evidence presented in Section 3, Evidence Items 1 and 2 .

Analytical Reference Standard for Dimethylundecenone Isomer Identification in Flavor and Fragrance Quality Control

The measurable physicochemical divergence between the terminal-alkene isomer (density 0.833 g/cm³, refractive index 1.438) and the internal-alkene isomer (density 0.865–0.875 g/mL, refractive index 1.454–1.460) establishes the target compound as a critical reference standard for isomer identification in flavor and fragrance QC laboratories . Given that 'tetrahydropseudoionone' is a commonly used fragrance ingredient at concentrations up to 4.0% in fine fragrances and 4.3% in face/body products (per RIFM maximum acceptable concentration guidelines for the comparator isomer), analytical methods capable of resolving positional isomers are essential for batch-to-batch consistency verification [2]. Procurement of isomerically pure CAS 85136-38-5 enables GC-MS retention index calibration, NMR chemical shift referencing, and IR spectral library expansion specifically for the terminal-alkene isomer, closing a documented gap in commercially available analytical reference materials for the dimethylundecenone isomer series.

Structure-Odor Relationship (SOR) Studies in Fragrance Chemistry Research

The dimethylundecenone isomer series provides a well-controlled molecular framework for structure-odor relationship investigations, where the double bond position is the sole structural variable. The comparator isomer (CAS 4433-36-7, tetrahydropseudoionone) is described as having a sweet, floral, balsamic odor with a rose to woody quality and a sweet, fruity flavor somewhat apple- and peach-like . The target compound's terminal alkene geometry may alter the spatial presentation of the hydrophobic isoprenoid tail to olfactory receptors, potentially shifting odor detection threshold, quality character, or intensity relative to the internal-alkene isomer. Academic and industrial fragrance research groups conducting quantitative structure-activity relationship (QSAR) studies on acyclic monoterpenoid ketones require both isomers in high purity to deconvolute the contribution of double bond position to olfactory perception. This application follows from the LogP/PSA evidence (Section 3, Evidence Item 4) and the structural isomer evidence (Evidence Item 1).

Isomer-Specific Regulatory Dossier Development for Novel Flavor Ingredient Applications

The regulatory identity distinction between EINECS 285-762-4 (target compound) and EINECS 224-634-4 (comparator) creates a specific procurement scenario for organizations pursuing novel flavor ingredient approvals. While the comparator has established JECFA (No. 1121) and FEMA (No. 3059) evaluations with an ADI of 'no safety concern at current levels of intake when used as a flavouring agent,' the target compound lacks equivalent published safety documentation [3][4]. Companies seeking to develop proprietary flavor formulations based on the terminal-alkene isomer must procure characterized material (minimum 95% purity as per EFSA flavoring substance specifications for the class) to support isomer-specific toxicological assessments, exposure calculations, and analytical method validation [5]. The RIFM safety assessment framework (7 human health endpoints plus environmental) established for the comparator provides a methodological template, but the data gaps for CAS 85136-38-5 require de novo generation of isomer-specific data rather than simple read-across [2].

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